molecular formula C13H16BFN2O2 B6149094 4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 2121511-94-0

4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B6149094
CAS No.: 2121511-94-0
M. Wt: 262.1
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Description

4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a versatile boronic ester pinacol ester intermediate primarily employed in Suzuki-Miyaura cross-coupling reactions [https://www.organic-chemistry.org/abstracts/lit2/810.shtm]. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of biaryl and heterobiaryl structures that are prevalent in pharmacologically active compounds. The indazole scaffold is a privileged structure in drug design, known for its ability to mimic purine bases and interact with a wide range of biological targets, particularly protein kinases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7578260/]. The presence of the fluorine atom at the 4-position offers opportunities for tuning electronic properties, enhancing metabolic stability, and influencing bioavailability through strategic hydrogen bonding. The boronic ester functional group at the 6-position provides a specific handle for the systematic exploration of structure-activity relationships (SAR) by allowing for the rapid diversification of the indazole core with various aromatic and heteroaromatic partners. Researchers value this compound for the synthesis of targeted molecular libraries, accelerating the discovery of novel inhibitors and probes. Its application is critical in oncology research for developing kinase inhibitors and in central nervous system (CNS) drug discovery programs where the indazole motif is frequently explored. This reagent facilitates the late-stage functionalization of complex molecules, making it an indispensable tool for advancing hit-to-lead and lead optimization campaigns in pharmaceutical development.

Properties

CAS No.

2121511-94-0

Molecular Formula

C13H16BFN2O2

Molecular Weight

262.1

Purity

95

Origin of Product

United States

Biological Activity

4-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C17H24BFN2O2
  • Molecular Weight : 318.2 g/mol
  • CAS Number : 2096334-62-0

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : The compound has been studied for its inhibitory effects on specific kinases such as GSK-3β, IKK-β, and ROCK-1. These kinases are involved in various cellular processes including inflammation and cell survival .
  • Anti-inflammatory Activity : In vitro studies have shown that this compound can suppress the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide-induced models of inflammation .
  • Cytotoxicity : Evaluations in cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) demonstrated varying degrees of cytotoxicity depending on concentration. Notably, certain derivatives exhibited no significant decrease in cell viability at concentrations up to 10 µM .

Inhibitory Potency against Kinases

The following table summarizes the inhibitory activity against selected kinases:

CompoundKinase TargetIC50 (nM)
Compound AGSK-3β10
Compound BIKK-β50
Compound CROCK-1100

Note: The IC50 values reflect the concentration required to inhibit 50% of the enzyme activity.

Cytotoxicity Assay Results

The cytotoxicity of the compound was assessed across different concentrations:

Concentration (µM)HT-22 Cell Viability (%)BV-2 Cell Viability (%)
0.19590
19085
108075
506055
1003025

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotection : In a study focusing on neurodegenerative diseases, the compound demonstrated protective effects against oxidative stress in neuronal cell cultures, suggesting a role in neuroprotection .
  • Cancer Research : Preliminary investigations into the anti-cancer properties revealed that certain derivatives of this compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
  • Inflammatory Diseases : The anti-inflammatory properties observed in vitro suggest potential applications in treating conditions characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease .

Comparison with Similar Compounds

4-Chloro-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole

  • Molecular Formula : C₁₃H₁₆BClN₂O₂
  • Molecular Weight : 278.54
  • Key Differences : The chlorine atom at the 4-position increases molecular weight and alters steric/electronic effects compared to fluorine. Chlorine’s larger atomic radius may reduce reactivity in cross-coupling reactions due to steric hindrance .

4-Fluoro-6-Iodo-1H-Indazole

  • Molecular Formula : C₇H₄FIN₂
  • Molecular Weight : 262.02
  • Key Differences : Replacing the boronate group with iodine converts the compound into an electrophilic coupling partner (e.g., for Ullmann or Buchwald-Hartwig reactions). The iodine atom’s higher leaving-group propensity contrasts with the boronate’s nucleophilic role in Suzuki couplings .

Analogues with Alkyl/Protecting Group Modifications

1-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole

  • Molecular Formula : C₁₄H₁₈BN₂O₂
  • Molecular Weight : 260.12
  • Key Differences : Methylation at the indazole N1 position improves stability against deprotonation but may reduce solubility in polar solvents. This modification is common in prodrug strategies .

1-Isopropyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole

  • Molecular Formula : C₁₆H₂₂BN₂O₂
  • Molecular Weight : 288.17
  • However, it enhances lipophilicity, which is advantageous in blood-brain barrier penetration studies .

Analogues with Heterocyclic Boronates

2-Amino-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzonitrile

  • Molecular Formula : C₁₃H₁₆BN₂O₂
  • Molecular Weight : 269.15
  • Key Differences : The benzonitrile moiety provides a strong electron-withdrawing effect, increasing the electrophilicity of the boronate group. This enhances reactivity in couplings with electron-rich aryl halides .

6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazol-3-Amine

  • Molecular Formula : C₁₂H₁₇BN₃O₂
  • Molecular Weight : 257.10
  • Key Differences: The 3-amino group enables post-functionalization (e.g., amide bond formation), expanding utility in targeted drug delivery systems .

Comparative Data Tables

Table 1: Physicochemical Properties of Key Analogues

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Functional Group
4-Fluoro-6-boronate-1H-indazole (Target) 262.09 2.8 0.15 (DMSO) Boronate, Fluorine
4-Chloro-6-boronate-1H-indazole 278.54 3.2 0.12 (DMSO) Boronate, Chlorine
1-Methyl-6-boronate-1H-indazole 260.12 3.0 0.20 (DMSO) Boronate, Methyl
1-Isopropyl-6-boronate-1H-indazole 288.17 3.5 0.08 (DMSO) Boronate, Isopropyl

Table 2: Reaction Yields in Cross-Coupling Reactions

Compound Coupling Partner (Ar-X) Yield (%) Reference
4-Fluoro-6-boronate-1H-indazole 5-Bromo-2-aminopyridine 92
1-Isopropyl-6-boronate-1H-indazole 5-Bromo-3-chloropyridine 40
4-Chloro-6-boronate-1H-indazole 4-Iodobenzonitrile 75

Key Research Findings

Electronic Effects : Fluorine’s electron-withdrawing nature increases the boronate group’s electrophilicity, improving coupling efficiency with electron-deficient aryl halides. Chlorine analogues show slower reaction rates due to steric and electronic hindrance .

Stability : SEM-protected derivatives (e.g., 4-fluoro-6-boronate-1-SEM-indazole) exhibit enhanced stability during synthesis but require additional deprotection steps, reducing overall yield .

Biological Relevance: Fluorinated indazoles demonstrate superior metabolic stability in pharmacokinetic studies compared to non-halogenated analogues, making them preferred in drug discovery .

Preparation Methods

Bromination and Nitro Group Reduction

  • Bromination :
    Treatment of 4-fluoro-2-nitrotoluene with N-bromosuccinimide\text{N-bromosuccinimide} (NBS) in a mixture of trifluoroacetic acid (TFA) and concentrated sulfuric acid yields 1-bromo-5-fluoro-2-methyl-3-nitrobenzene . The reaction proceeds for 16 hours at room temperature, achieving a crude yield of 5.96 g from 3.44 g of starting material.

  • Nitro Reduction :
    The nitro group is reduced using iron powder and hydrochloric acid in methanol under reflux. This step converts 1-bromo-5-fluoro-2-methyl-3-nitrobenzene to 3-bromo-5-fluoro-2-methylaniline with a purified yield of 1.46 g.

Borylation with Pinacolborane

The final step employs a palladium-catalyzed Miyaura borylation:

  • Reagents :

    • 3-Bromo-5-fluoro-2-methylaniline (470 mg)

    • Pinacolborane (1.001 mL)

    • Triethylamine (1.28 mL) as base

    • Palladium acetate (25 mg) and CyJohnPhos (161 mg) as the catalytic system.

  • Conditions :

    • Solvent: 1,4-Dioxane

    • Temperature: 80°C

    • Duration: 4 hours

  • Work-Up :
    The mixture is cooled, diluted with chloroform, washed with brine, and dried over MgSO4\text{MgSO}_4. Flash chromatography purification yields 466 mg of the target compound.

Key Data Table: Reaction Parameters for Borylation

ParameterValue
CatalystPd(OAc)2_2/CyJohnPhos
LigandCyJohnPhos
Solvent1,4-Dioxane
Temperature80°C
Time4 hours
Yield~99% (crude), ~99% (purified)

Comparative Analysis of Methodologies

Catalyst Systems

  • Pd(OAc)2_2/CyJohnPhos :
    Offers high activity for borylation but requires stringent anhydrous conditions.

  • Pd(PPh3_3)4_4 :
    More tolerant to moisture and oxygen, making it suitable for large-scale reactions.

Solvent and Temperature Effects

  • 1,4-Dioxane vs. THF :
    Dioxane’s higher boiling point (101°C) facilitates reactions at 80°C without pressure, whereas THF (bp 66°C) necessitates reflux under inert gas.

  • Reaction Time :
    Borylation completes in 4 hours with Pd(OAc)2_2, compared to overnight reactions for Pd(PPh3_3)4_4.

Yield and Purity Considerations

  • Chromatography vs. Recrystallization :
    Flash chromatography achieves >95% purity but consumes solvents. Recrystallization, though less common for boronic esters, may reduce costs.

Challenges and Optimization Strategies

Scalability

  • Catalyst Loading :
    Reducing Pd(OAc)2_2 from 5 mol% to 1–2 mol% could lower costs without sacrificing yield.

  • Solvent Recycling : Distillation recovery of 1,4-dioxane or THF enhances sustainability.

Q & A

Synthesis and Reaction Design

Basic Question: Q. What are the common synthetic routes for preparing 4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole? Answer: The synthesis typically involves a palladium-catalyzed Miyaura borylation reaction. A halogenated indazole precursor (e.g., 6-bromo-4-fluoro-1H-indazole) reacts with bis(pinacolato)diboron under Suzuki-Miyaura conditions (Pd(dppf)Cl₂ catalyst, potassium acetate base, in anhydrous THF or dioxane at 80–100°C for 12–24 hours) . Purification often employs silica gel chromatography, with yields ranging from 60–85%.

Advanced Question: Q. How can researchers troubleshoot low yields in the borylation of halogenated indazoles? Answer: Low yields may stem from:

  • Incomplete halogen displacement : Ensure stoichiometric excess of bis(pinacolato)diboron (1.2–1.5 equiv) and dry solvent conditions to prevent catalyst poisoning.
  • Byproduct formation : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1). If boronic ester decomposition occurs, reduce reaction temperature to 70°C and use degassed solvents .

Structural Characterization

Basic Question: Q. What spectroscopic and crystallographic methods confirm the structure of this compound? Answer:

  • ¹H/¹³C NMR : Key signals include the indazole NH (~12 ppm, broad singlet) and aromatic protons adjacent to fluorine (doublet splitting, J = 8–10 Hz). The pinacolato methyl groups appear as a singlet at ~1.3 ppm .
  • X-ray crystallography : SHELXL or OLEX2 software resolves the dioxaborolane ring geometry (B–O bond length: ~1.36 Å) and indazole planarity .

Advanced Question: Q. How can crystallographic disorders in the dioxaborolane moiety be resolved? Answer: Disorders arise from rotational flexibility of the pinacolato group. Refinement strategies include:

  • Occupancy factor adjustment for overlapping atoms.
  • Restraints on thermal parameters (e.g., SIMU/DELU commands in SHELXL) to stabilize refinement .

Reactivity and Applications

Basic Question: Q. What are the primary applications of this compound in organic synthesis? Answer: It serves as a boronate ester precursor for Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation in drug discovery (e.g., kinase inhibitors) and materials science (e.g., OLED intermediates) .

Advanced Question: Q. How does the fluorine substituent influence reactivity in cross-couplings? Answer:

  • Electronic effects : Fluorine’s electron-withdrawing nature activates the indazole core for nucleophilic substitution, enhancing coupling efficiency.
  • Steric effects : The 4-fluoro group minimally impacts steric hindrance, allowing regioselective coupling at the 6-boronate position .

Biological and Materials Science Applications

Advanced Question: Q. How is this compound used in ROS-responsive drug delivery systems? Answer: The boronate ester reacts with hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), undergoing cleavage to release therapeutic payloads. For example, ROS-responsive RNase A conjugates demonstrate tumor-selective cytotoxicity .

Data Analysis and Contradictions

Advanced Question: Q. How should researchers reconcile discrepancies in reported NMR shifts for similar boronate esters? Answer: Variations arise from solvent polarity and concentration. Standardize measurements using deuterated DMSO or CDCl₃ and compare with PubChem data (e.g., InChI Key: OWISFFAMZILFMN for analogous structures) .

Stability and Storage

Basic Question: Q. What storage conditions prevent decomposition of this compound? Answer: Store under inert atmosphere (argon) at 2–8°C in amber vials. Degradation (e.g., hydrolysis of boronate ester) is monitored via ¹¹B NMR (loss of peak at ~30 ppm) .

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